

Benzhydrylamine hydrochloride CAS number and chemical information

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Compound of Interest

Compound Name: Benzhydrylamine hydrochloride

Cat. No.: B1329409

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An In-depth Technical Guide to Benzhydrylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **benzhydrylamine hydrochloride**, a versatile chemical intermediate with significant applications in pharmaceutical research and organic synthesis. This document outlines its chemical properties, experimental protocols for its synthesis, and its role in the development of various therapeutic agents.

Core Chemical Information

Benzhydrylamine hydrochloride is a white to off-white crystalline powder.^[1] It serves as a crucial building block in the synthesis of a variety of organic molecules and is particularly noted for its role as a key intermediate in the production of antihistamines and other pharmaceuticals.^{[1][2][3]}

Quantitative Chemical Data

The following table summarizes the key quantitative data for benzhydrylamine and its hydrochloride salt.

Property	Benzhydrylamine	Benzhydrylamine Hydrochloride
CAS Number	91-00-9	5267-34-5[1]
Molecular Formula	C ₁₃ H ₁₃ N[4][5]	C ₁₃ H ₁₃ N·HCl[1]
Molecular Weight	183.25 g/mol [4]	219.71 g/mol [1][4]
Melting Point	12 °C (lit.)[6]	293 °C[4]
Boiling Point	295 °C (lit.)[6]	Not applicable
Density	1.063 g/mL at 25 °C (lit.)[6]	Not available
Refractive Index	n _{20/D} 1.595 (lit.)[6]	Not available
Purity	>97.0% (GC)(T)	≥ 98% (Titration)[1]
Appearance	Liquid	White to off-white crystalline powder[1]
Solubility	Slightly miscible with water. Miscible with chloroform, dimethylsulfoxide, and methanol.[6]	Sparingly soluble in cold water. [4]

Synthetic Pathways and Experimental Protocols

Benzhydrylamine hydrochloride is synthesized through various methods. Below are detailed protocols for two common synthetic routes.

Improved Leuckart Reaction

A preparation method for **benzhydrylamine hydrochloride** involves an improved Leuckart reaction, which demonstrates high yield and purity suitable for industrial production.[7]

Experimental Protocol:

- **Reaction Setup:** To a reaction vessel, add 100g of benzophenone, 148g of formamide, and 10g of 200-300 mesh chromatographic silica gel.[7]

- Reaction Conditions: Heat the mixture to a temperature of 185-190 °C and maintain the reaction for 3 hours.[7]
- Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) with area normalization to confirm the conversion of the benzophenone starting material. A successful reaction should show the product at approximately 96.43% and the benzophenone raw material at 0.02%.[7]
- Work-up: After the reaction is complete, cool the reaction liquid. Add water and stir to disperse the mixture uniformly.[7]
- Isolation: Filter the resulting solid, wash it, and then dry it to obtain N-formyl-benzhydramine.
- Hydrolysis: The crude N-formyl-benzhydramine is then hydrolyzed using hydrochloric acid to yield **benzhydramine hydrochloride**.
- Purification: The resulting **benzhydramine hydrochloride** can be purified by a single recrystallization to achieve a purity of not less than 99.9%.[7]

Synthesis via Benzophenone Oxime Reduction

Another common method involves the reduction of benzophenone oxime.[8] This method can be carried out using chemical reducing agents or, as a greener alternative, through biotransformation.[8]

Experimental Protocol (Chemical Reduction):

- Oximation: Dissolve 10g of benzophenone and 6g of hydroxylamine hydrochloride in 20mL of 95% ethanol in a reaction flask with stirring. Gradually add 11g of solid sodium hydroxide. [6][8]
- Reaction Conditions: Heat the reaction mixture to 88°C for 2 hours.[6][8]
- Isolation of Oxime: Pour the reaction mixture into a dilute hydrochloric acid solution to precipitate a white solid. Filter to obtain benzophenone oxime with a yield of approximately 99%.[6][8]

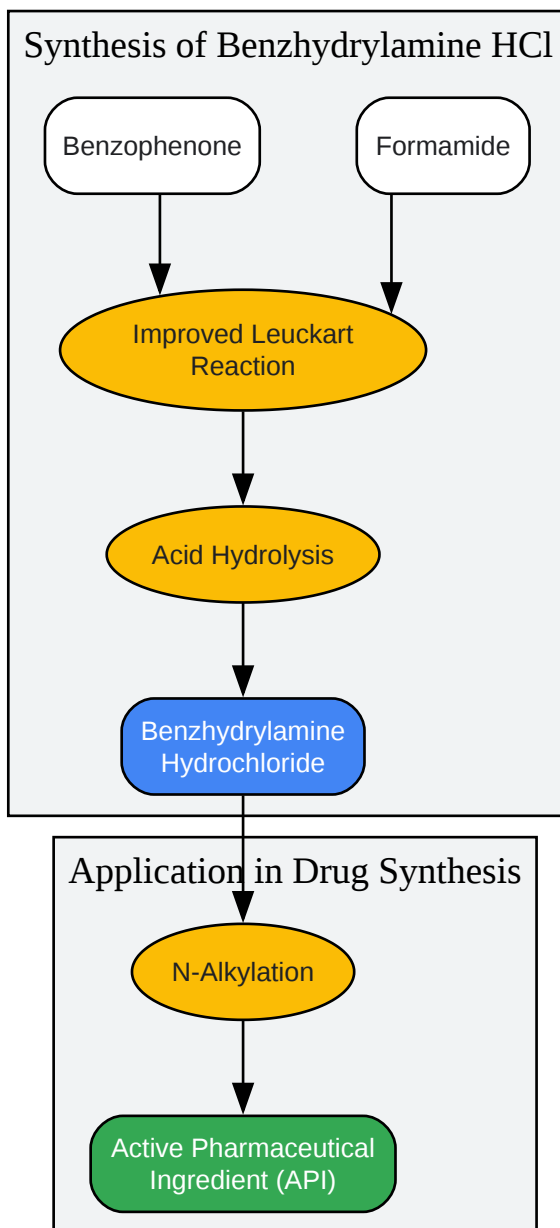
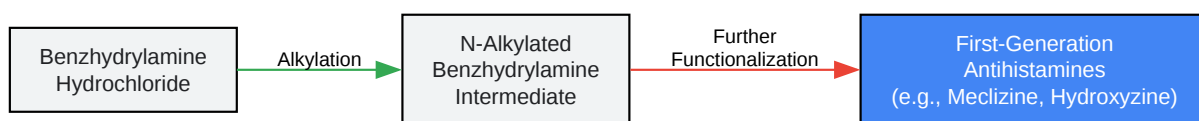
- **Reduction:** The benzophenone oxime is then reduced to benzhydrylamine. A variety of reducing agents can be used, including sodium borohydride, metallic sodium, or zinc powder.^[7] A specific method involves boiling benzophenone oxime with zinc dust and ammonia.^[4]
- **Formation of Hydrochloride Salt:** The resulting benzhydrylamine is then treated with hydrochloric acid to form the hydrochloride salt.

Applications in Pharmaceutical Synthesis

Benzhydrylamine and its derivatives are integral to the synthesis of numerous biologically active compounds.^{[2][3]} The diarylmethylamine unit is a common scaffold in drugs with diverse activities, including anticancer, antimalarial, antiviral, and antihistaminic properties.^{[2][3]}

Role as an Intermediate for Antihistamines

Benzhydrylamine hydrochloride is a key precursor for the synthesis of first-generation antihistamines such as meclizine, hydroxyzine, and cetirizine.^{[2][3]} The general synthetic approach involves the alkylation of the benzhydrylamine core.



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